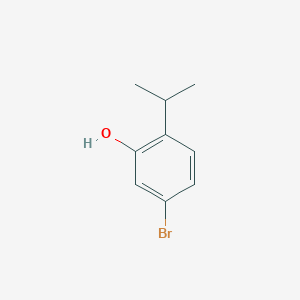

5-Bromo-2-(propan-2-YL)phenol

Description

Propriétés

IUPAC Name |

5-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBXJXANDXGSDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243373-55-8 | |

| Record name | 5-bromo-2-(propan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Catalysis

In a typical procedure, 2-isopropylphenol is dissolved in dichloromethane (DCM) or acetic acid at 0–5°C. Bromine (Br₂) is added dropwise under vigorous stirring, with iron powder or ferric chloride (FeCl₃) serving as a Lewis acid catalyst. The reaction mixture is stirred for 4–6 hours, after which it is quenched with aqueous sodium thiosulfate to neutralize excess bromine. The crude product is extracted with DCM, washed with water, and purified via column chromatography or recrystallization.

Key Parameters:

Yield and Regioselectivity

Under optimized conditions, this method achieves yields of 65–75%, with regioselectivity exceeding 90% for the para-brominated product. The high selectivity is attributed to the electron-donating isopropyl group, which activates the aromatic ring and directs electrophilic attack to the C5 position.

Protection-Deprotection Strategy for Enhanced Selectivity

To mitigate competing oxidation of the phenolic hydroxyl group during bromination, a protective group approach is employed. This method, adapted from the synthesis of analogous bromophenols, involves three sequential steps.

Acetylation of 2-Isopropylphenol

The phenolic hydroxyl group is protected as an acetate ester to prevent unwanted side reactions. 2-Isopropylphenol is refluxed with acetic anhydride in the presence of a catalytic amount of sulfuric acid:

$$

\text{2-Isopropylphenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{H}2\text{SO}4} \text{2-Isopropylphenyl acetate} + \text{CH}_3\text{COOH}

$$

Conditions:

Bromination of the Protected Intermediate

The acetylated derivative undergoes bromination under conditions similar to the direct method:

$$

\text{2-Isopropylphenyl acetate} + \text{Br}_2 \xrightarrow{\text{Fe powder}} \text{5-Bromo-2-isopropylphenyl acetate} + \text{HBr}

$$

Optimization Insights:

Deprotection to Yield Target Compound

The acetyl group is cleaved via alkaline hydrolysis:

$$

\text{5-Bromo-2-isopropylphenyl acetate} + \text{NaOH} \rightarrow \text{this compound} + \text{CH}_3\text{COONa}

$$

Conditions:

- Base: 2M NaOH in ethanol-water (1:1 v/v).

- Temperature: Reflux for 1–2 hours.

- Yield: 85–90% after acidification and extraction.

Alternative Synthetic Routes

Friedel-Crafts Alkylation Followed by Bromination

This two-step approach introduces the isopropyl group after bromination, though it is less commonly employed due to lower overall yields:

- Bromination of Phenol:

Phenol is brominated using Br₂/FeCl₃ to yield 4-bromophenol. Friedel-Crafts Alkylation:

4-Bromophenol reacts with isopropyl chloride in the presence of AlCl₃:$$

\text{4-Bromophenol} + (\text{CH}3)2\text{CHCl} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HCl}

$$Challenges:

Cross-Coupling via Aryl Boronic Acids

Aryl boronic acid intermediates enable Suzuki-Miyaura coupling for introducing the isopropyl group:

- Synthesis of 5-Bromophenylboronic Acid:

5-Bromo-2-iodophenol undergoes borylation using bis(pinacolato)diboron. Coupling with Isopropylmagnesium Bromide:

$$

\text{5-Bromophenylboronic acid} + (\text{CH}3)2\text{CHMgBr} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

$$Advantages:

Limitations:

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The direct bromination method is favored in industrial settings due to its simplicity, though it requires rigorous control of bromine stoichiometry to avoid polybrominated byproducts. Continuous flow reactors have been explored to enhance heat dissipation and reaction uniformity, achieving throughputs of 10–20 kg/day with 70–75% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity (%) | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 65–75 | 90–95 | High | Low |

| Protection-Deprotection | 80–85 | >98 | Moderate | Moderate |

| Friedel-Crafts Alkylation | 50–60 | 60–70 | Low | Low |

| Suzuki Coupling | 50–60 | >95 | Low | High |

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used under acidic conditions.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted phenols with various functional groups.

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Dehalogenated phenol derivatives.

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-(propan-2-yl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the manufacture of polymers, resins, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 5-bromo-2-(propan-2-yl)phenol involves its interaction with specific molecular targets in biological systems. The bromine atom and the phenolic group play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

- Carvacrol (2-Methyl-5-isopropylphenol): A naturally occurring isomer with a methyl group at position 2 and an isopropyl group at position 3. The electron-donating methyl group increases electron density on the phenolic ring, leading to a pKa of ~10.3, while its antifungal activity stems from membrane disruption and ergosterol biosynthesis inhibition . In contrast, the bromine substituent in 5-Bromo-2-(propan-2-yl)phenol likely lowers the pKa (increasing acidity) due to its electron-withdrawing nature.

Degradation and Stability

- 4-Isopropylphenol: A structural isomer with the isopropyl group at position 4, identified as a degradation product of bisphenol A (BPA) via ozonation and electrocatalytic processes . The absence of bromine in this compound reduces its molecular weight (136.19 g/mol) and may enhance susceptibility to oxidative degradation compared to brominated analogs.

Halogenation Effects

- 5-Bromo-2-chloro-4-fluorophenol: A trihalogenated derivative with Br (5), Cl (2), and F (4). The cumulative electron-withdrawing effects of multiple halogens likely result in significantly higher acidity and reactivity compared to mono-halogenated compounds like this compound .

Data Table: Key Properties of this compound and Analogs

Activité Biologique

5-Bromo-2-(propan-2-YL)phenol, a brominated phenolic compound, has garnered attention in recent years for its diverse biological activities. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated substantial free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

| Assay Method | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 15.0 |

| ABTS Scavenging | 12.5 |

The low IC50 values indicate that it is a potent antioxidant, potentially useful in therapeutic applications.

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed in several cancer cell lines. The results indicate selective cytotoxicity towards cancer cells while sparing normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| L929 (normal fibroblast) | >100 |

This selectivity suggests that the compound could be further explored for anticancer drug development.

The mechanism underlying the biological activities of this compound involves multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to cell death.

- Scavenging Free Radicals : Its phenolic structure allows it to donate electrons to free radicals, neutralizing them effectively.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that this compound could serve as a lead compound for developing new antibiotics, especially in light of rising antibiotic resistance .

Cancer Cell Line Research

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthesis routes for 5-Bromo-2-(propan-2-yl)phenol, and how do reaction conditions influence yield?

The synthesis typically involves bromination of 2-(propan-2-yl)phenol or alkylation of 5-bromophenol derivatives. Key steps include optimizing reaction temperature (70–90°C) and catalyst selection (e.g., Lewis acids like AlCl₃ for Friedel-Crafts alkylation). Solvent polarity affects regioselectivity; non-polar solvents favor bromine substitution at the para position relative to the hydroxyl group. Yield improvements (≥75%) are achieved via stepwise purification using column chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm).

- FT-IR : O-H stretch (~3200 cm⁻¹), C-Br vibration (~600 cm⁻¹).

- X-ray Crystallography : Resolves steric effects from the bulky isopropyl group; SHELX software (e.g., SHELXL) refines hydrogen bonding networks in crystal lattices .

Q. How does the bromine substituent influence the compound’s reactivity in electrophilic substitution reactions?

Bromine acts as a deactivating meta-directing group, reducing reactivity toward further electrophilic attacks. However, the isopropyl group introduces steric hindrance, shifting reaction pathways. For example, nitration under mild conditions (HNO₃/H₂SO₄, 0–5°C) yields 5-bromo-3-nitro-2-(propan-2-yl)phenol as the major product .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

Contradictions often arise from disordered isopropyl groups or solvent inclusion. Strategies include:

Q. What experimental designs are optimal for studying the metal-coordination behavior of this compound?

- Ligand Synthesis : React the phenol with aldehydes (e.g., cyclopentanone) to form Schiff base ligands.

- Complexation : Mix with transition metals (Cu²⁺, Ni²⁺) in ethanol/water (1:1) under reflux.

- Analysis : Use UV-Vis (d-d transitions), EPR (for Cu²⁺), and single-crystal XRD to confirm octahedral or square-planar geometries. Antimicrobial assays (MIC values) link structure to bioactivity .

Q. How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?

- Docking Simulations : Use AutoDock Vina to predict binding to targets like cytochrome P450 (PDB ID: 1TQN).

- Kinetic Assays : Measure IC₅₀ values via fluorometric substrates (e.g., 7-ethoxyresorufin for CYP3A4).

- Mutagenesis : Replace Br with Cl/I to assess halogen-dependent potency shifts. Correlate logP (HPLC-derived) with membrane permeability .

Q. What methodologies address discrepancies in reported biological activity data for brominated phenols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.